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Compound of Interest

Compound Name: Pyrazinamide-15N,d3

CAS No.: 1246817-81-1

Cat. No.: B564559 Get Quote

Executive Summary
Pyrazinamide-15N,d3 is a stable isotope-labeled analog of Pyrazinamide (PZA), a cornerstone

first-line antitubercular agent. It functions as a high-precision Internal Standard (IS) in

quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. By

incorporating three deuterium atoms on the pyrazine ring and one nitrogen-15 atom in the

carboxamide group, this isotopologue provides a mass shift of +4 Da relative to the analyte.

This shift is sufficient to eliminate isotopic cross-talk while maintaining chromatographic co-

elution, thereby negating matrix effects during the quantification of PZA in complex biological

matrices like plasma and cerebrospinal fluid (CSF).

Chemical Identity & Structural Analysis[1][2][3][4][5]
The structural integrity of Pyrazinamide-15N,d3 is defined by the specific substitution of labile

and non-labile atoms to ensure metabolic stability and mass spectral distinctness.
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Parameter Technical Specification

Chemical Name Pyrazine-d3-carboxamide-15N

CAS Number 1246817-81-1

Molecular Formula

Molecular Weight 127.12 g/mol (Unlabeled PZA: 123.11 g/mol )

Isotopic Purity
99 atom % D;

98 atom % 15N

Chemical Purity 98% (HPLC)

Appearance White to off-white solid

Structural Diagram Logic
The labeling strategy places three deuterium atoms (

) on the aromatic pyrazine ring (positions 3, 5, 6) and one

atom on the exocyclic amide nitrogen. This configuration is chosen because:

Ring Deuteration: These positions are non-exchangeable in aqueous media, preventing label

loss during extraction.

Amide

: Provides a stable heavy atom that is retained in the primary product ion during collision-
induced dissociation (CID).

Physicochemical Properties[3][9]
While the chemical behavior of Pyrazinamide-15N,d3 mirrors the unlabeled drug, subtle

isotope effects are critical for analytical method development.
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Solubility: Highly soluble in water and methanol; sparingly soluble in non-polar solvents (e.g.,

hexane).

pKa: ~0.5 (protonation of pyrazine nitrogen). The acidity of the amide proton is negligible in

physiological pH.

LogP: -0.71 (Hydrophilic).

Chromatographic Behavior:

Retention Time: Exhibits negligible shift compared to unlabeled PZA on C18 columns.

Deuterium isotope effects can occasionally cause slightly earlier elution (0.01–0.05 min),

but this is generally insignificant for MRM windows.

Stability: Stable in plasma for >24 hours at room temperature; stable through at least 3

freeze-thaw cycles.

Applications in Bioanalysis (LC-MS/MS)
The primary utility of Pyrazinamide-15N,d3 is to correct for matrix effects (ion

suppression/enhancement) and recovery variability in pharmacokinetic studies.

Mass Spectrometry Transitions (MRM)
In positive electrospray ionization (ESI+), the molecule forms a protonated precursor

.

Compound
Precursor Ion (

)

Product Ion (

)
Loss Neutral

Pyrazinamide

(Analyte)
124.1 79.1 (Amide loss)

Pyrazinamide-15N,d3

(IS)
128.1 84.0 equivalent
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Mechanistic Insight: The fragmentation pathway typically involves the loss of the carboxamide

group or water. The transition

retains the deuterated ring, ensuring the mass difference is preserved in the fragment ion,
which is critical for selectivity against isobaric interferences.

Bioanalytical Workflow Visualization
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Caption: Validated workflow for Pyrazinamide quantification using Pyrazinamide-15N,d3 as

Internal Standard.

Experimental Protocol: Validated Extraction &
Analysis
Context: This protocol is adapted from FDA-validated methods for anti-TB drugs in human

plasma.

A. Sample Preparation (Protein Precipitation)[7]
Aliquot: Transfer 100 µL of plasma into a 1.5 mL Eppendorf tube.

IS Spiking: Add 10 µL of Pyrazinamide-15N,d3 working solution (e.g., 5 µg/mL in methanol).

Vortex for 10 seconds.

Why: Early addition ensures the IS tracks the analyte through the entire extraction

process.

Precipitation: Add 300 µL of ice-cold Methanol/Acetonitrile (50:50 v/v).

Agitation: Vortex vigorously for 1 min.

Separation: Centrifuge at 10,000
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g for 10 min at 4°C.

Transfer: Transfer 200 µL of the supernatant to an autosampler vial. Dilute 1:1 with water if

peak shape distortion occurs due to high organic content.

B. LC-MS/MS Conditions[3][7][10][11][12][13]
Column: Phenomenex Kinetex C18 (50

2.1 mm, 2.6 µm) or equivalent HILIC column for polar retention.

Mobile Phase A: 0.1% Formic acid in Water (provides protons for ESI).

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

Gradient: 5% B hold (0-1 min)

Ramp to 90% B (1-3 min)

Re-equilibrate.

Flow Rate: 0.4 mL/min.[1][2]

Ion Source: ESI Positive.[1][3][4][2]

Collision Energy (CE): Optimized around 20-25 eV for the

transition.

Synthesis & Quality Control
The synthesis of Pyrazinamide-15N,d3 requires high-efficiency labeling to minimize the

presence of "M+3" or "M+0" isotopic impurities, which could interfere with the analyte signal.

Proposed Retrosynthetic Pathway
Precursor: Start with Pyrazine-d4 (commercially available, >99% D).

Oxidation: Selective oxidation of Pyrazine-d4 to Pyrazine-d3-carboxylic acid.
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Amidation: Activation of the acid (via acid chloride or mixed anhydride) followed by reaction

with

-Ammonium Chloride.

Pyrazine-d4
(C4D4N2)

Oxidation
(KMnO4/H2O)

Pyrazine-d3-carboxylic Acid

Activation
(SOCl2 -> Acid Chloride)

Pyrazinamide-15N,d3
(Target)

+ Reactant

15N-NH4Cl
(Amine Source)

Click to download full resolution via product page

Caption: Synthetic route ensuring high isotopic incorporation at both ring and amide positions.

Quality Control Criteria
Isotopic Enrichment: Must be >99% to prevent contribution to the unlabeled analyte channel

(M+0).
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Chemical Purity: >98% to ensure no interfering impurities elute at the retention time.

Signal-to-Noise: The IS channel must provide S/N > 100 at the working concentration.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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